Acitretin-d3

Description

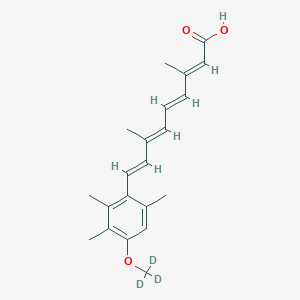

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-FDNRGZQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Characterization of Acitretin D3

The synthesis of Acitretin-d3 involves the introduction of three deuterium (B1214612) atoms into the methoxy (B1213986) group of the acitretin (B1665447) molecule. The IUPAC name for this compound is (2E, 4E, 6E, 8E)-9-(4-(methoxy-d3)-2, 3, 6-trimethylphenyl)-3, 7-dimethylnona-2, 4, 6, 8-tetraenoic acid. veeprho.com While specific proprietary synthesis methods are not extensively detailed in the public domain, the general approach would logically involve using a deuterated methylating agent to introduce the -OCD3 group onto the phenol (B47542) precursor of acitretin.

A plausible synthetic route, based on known retinoid chemistry, would likely start with a suitable precursor to the trimethyl-hydroxyphenyl moiety. This precursor would then be etherified using a deuterated methyl source, such as iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4), under appropriate basic conditions. The resulting deuterated aromatic intermediate, 4-(methoxy-d3)-2,3,6-trimethylbenzaldehyde, would then undergo a series of reactions, likely involving Wittig or Horner-Wadsworth-Emmons type couplings, to build the polyene side chain and introduce the carboxylic acid functionality, ultimately yielding this compound. researchgate.net

Isotopic Characterization:

Confirmation of the successful incorporation and purity of the deuterium label is achieved through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary tool for isotopic characterization. In negative ion mode, the parent ion of this compound exhibits a mass-to-charge ratio (m/z) of 328.0 or 328.3, which is three units higher than that of the non-deuterated acitretin (m/z 325.2 or 325.4). researchgate.netrsc.orgresearchgate.net The fragmentation pattern is also crucial. A common product ion for both Acitretin and this compound is observed at m/z 266.0 or 266.3, corresponding to the loss of the side chain. researchgate.netrsc.orgresearchgate.net This confirms that the deuterium labeling is on the aromatic ring portion of the molecule. The purity of the deuterated forms (d1-d3) is typically expected to be ≥99%. caymanchem.com

NMR Spectroscopy: While specific 1H NMR data for this compound is not readily available in the provided search results, the principle of its use is clear. In the 1H NMR spectrum of this compound, the characteristic singlet corresponding to the methoxy protons (O-CH3) in acitretin would be absent or significantly diminished. Conversely, a distinct signal would be expected in the 2H (deuterium) NMR spectrum at the chemical shift corresponding to the methoxy group. 13C NMR would also show a characteristic triplet for the deuterated carbon due to C-D coupling.

Chromatographic Purity Assessment and Isomeric Analysis of Synthesized Acitretin D3

High-performance liquid chromatography (HPLC) is the standard method for assessing the chemical and isomeric purity of Acitretin-d3. nih.gov Given that acitretin (B1665447) can exist as various geometric isomers, particularly the all-trans and 13-cis forms, the chromatographic method must be capable of separating these isomers. rsc.orgresearchgate.net

A validated LC-MS/MS method for the simultaneous determination of all-trans-acitretin and its metabolite, 13-cis-acitretin (isoacitretin), in human plasma has been developed, which also utilizes this compound as an internal standard. researchgate.netnih.gov This indicates that the chromatographic conditions are optimized to resolve these key isomers.

Key Chromatographic Parameters:

| Parameter | Details |

| Column | Ascentis-RP amide (4.6 × 150 mm, 5 µm) or Gemini C18 (50 x 2.0 mm, 3 µ) researchgate.netresearchgate.net |

| Mobile Phase | Isocratic or gradient elution, often using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). rsc.orgresearchgate.net |

| Detection | Tandem mass spectrometry (MS/MS) is preferred for its high selectivity and sensitivity, operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netrsc.orgresearchgate.net UV detection at around 350 nm is also possible. nih.gov |

| Internal Standard | This compound is used as an internal standard for the quantification of both acitretin and isoacitretin (B1672207). researchgate.netnih.gov |

Isomeric Analysis:

The synthesis of this compound can potentially lead to the formation of its 13-cis isomer, also known as Isothis compound. veeprho.com The analytical methods must be able to separate and quantify this and other potential isomeric impurities. A successful chromatographic separation of all-trans-acitretin and 13-cis-acitretin has been achieved with a resolution factor of 2.3. researchgate.net The parent to product ion transitions for both isomers are typically monitored in the mass spectrometer. For the non-deuterated forms, the transitions are m/z 325.2 → 266.0 for both isomers, while for the deuterated internal standards, it is m/z 328.0 → 266.0. rsc.org

The stability of the isomers is also a critical consideration, as photoisomerization can occur. rsc.org Therefore, sample handling and analysis are often performed under yellow light to minimize the interconversion between the trans and cis forms. rsc.org

Bioanalytical Methodologies Employing Acitretin D3 As an Internal Standard

Development and Validation of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Retinoid Quantification

The development of sensitive and specific LC-MS/MS assays is fundamental for the accurate measurement of retinoids like acitretin (B1665447) and its metabolites in biological samples. thermofisher.com Acitretin-d3 is indispensable in this process, ensuring the precision of these analytical methods. caymanchem.combiomol.comcaymanchem.com

Optimization of Chromatographic Separation and Mass Spectrometric Detection Parameters

Successful quantification of retinoids using LC-MS/MS hinges on the meticulous optimization of both the chromatographic separation and mass spectrometric detection. Chromatographic conditions are tailored to achieve clear separation of the target analytes from other components in the sample. For instance, a method for the simultaneous determination of acitretin and its metabolite, isoacitretin (B1672207), utilized an Ascentis-RP amide column with an isocratic mobile phase. nih.govscience.gov Another approach employed a Gemini C18 column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) to separate all-trans-acitretin and 13-cis-acitretin. researchgate.netresearchgate.net

Mass spectrometry parameters are optimized to ensure sensitive and specific detection. This often involves operating in the multiple reaction monitoring (MRM) mode, which tracks specific precursor-to-product ion transitions. For acitretin, isoacitretin, and the internal standard this compound, negative ion mode has been effectively used, monitoring transitions such as m/z 325.4 → 266.3 for acitretin, m/z 325.2 → 266.1 for isoacitretin, and m/z 328.3 → 266.3 for this compound. nih.govscience.govresearchgate.netresearchgate.net In some methods, positive electrospray ionization has been used with transitions like m/z 327→159 for acitretin. biomolther.org

Table 1: Examples of Optimized LC-MS/MS Parameters for Retinoid Analysis

| Analyte(s) | Internal Standard | Column | Mobile Phase | Ionization Mode | MRM Transition (m/z) | Reference |

| Acitretin, Isoacitretin | This compound | Ascentis-RP amide (4.6 × 150 mm, 5 µm) | Isocratic | Negative ESI | Acitretin: 325.4 → 266.3; Isoacitretin: 325.2 → 266.1; this compound: 328.3 → 266.3 | nih.govscience.gov |

| all-trans-Acitretin, 13-cis-Acitretin | all-trans-acitretin-d3, 13-cis-acitretin-d3 | Gemini C18 (50 × 2.0 mm, 3 µ) | 10 mM ammonium acetate and acetonitrile (60:40, v/v) | Negative ESI | Isomers: 325.2 → 266.0; IS: 328.0 → 266.0 | researchgate.netresearchgate.net |

| Acitretin, Etretinate (B1671770) | Not specified | Agilent Eclipse Plus C18 (4.6 mm×150 mm, 5 µm) | Gradient | Positive ESI | Acitretin: 327→159; Etretinate: 355→309 | biomolther.org |

Table is interactive and allows for sorting and filtering of data.

Matrix Effects and Isotopic Internal Standard Compensation Mechanisms in Biological Matrices

Biological matrices such as plasma are complex and can interfere with the ionization of the analyte, leading to ion suppression or enhancement, collectively known as matrix effects. drawellanalytical.comchromatographyonline.com These effects can significantly compromise the accuracy of quantitative analysis. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred method to compensate for these matrix effects. nih.govresearchgate.net

Because this compound is chemically and physically almost identical to acitretin, it co-elutes and experiences the same matrix effects. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, any variations caused by matrix effects are effectively normalized, leading to more accurate and precise quantification. drawellanalytical.comresearchgate.net The effectiveness of this compensation is often verified during method validation by assessing the matrix effect in different batches of the biological matrix. researchgate.net

Quantitative Performance Assessment: Linearity, Precision, and Accuracy in Research Samples

A validated bioanalytical method must demonstrate acceptable linearity, precision, and accuracy. jopcr.comresearchgate.net Linearity is established by analyzing calibration standards at various concentrations and demonstrating a proportional relationship between concentration and instrument response. For acitretin and its isomers, methods have been validated over concentration ranges such as 1.025-753.217 ng/mL for acitretin and 0.394-289.234 ng/mL for isoacitretin. nih.govresearchgate.net Another study showed linearity from 0.3–500 ng/mL for both all-trans- and 13-cis-acitretin. researchgate.net

Precision, which measures the closeness of repeated measurements, and accuracy, which measures the closeness of a measured value to the true value, are assessed using quality control (QC) samples at different concentration levels. For example, a method for acitretin and isoacitretin reported intra-day and inter-day precision below 8.1% and 13.8%, respectively, with accuracy within ±7.0% and ±10.6%. nih.govresearchgate.net These performance characteristics are crucial for ensuring the reliability of data from research samples. researchgate.net

Table 2: Quantitative Performance of LC-MS/MS Assays Using this compound

| Analyte | Linearity Range (ng/mL) | Precision (% CV) | Accuracy (%) | Reference |

| Acitretin | 1.025 - 753.217 | < 8.1 | ± 7.0 | nih.govresearchgate.net |

| Isoacitretin | 0.394 - 289.234 | < 13.8 | ± 10.6 | nih.govresearchgate.net |

| all-trans-Acitretin | 0.3 - 500 | ≤ 3.9 (at LLOQ) | Not specified | researchgate.net |

| 13-cis-Acitretin | 0.3 - 500 | ≤ 3.9 (at LLOQ) | Not specified | researchgate.net |

Table is interactive and allows for sorting and filtering of data.

Application in Quantitative Determination of Acitretin and its Metabolites in Preclinical and In Vitro Systems

The robust and validated LC-MS/MS methods employing this compound are instrumental in various research settings, from animal studies to cell-based assays. caymanchem.comnih.govscience.goviarc.fr

Utilization in Animal Model Research for Pharmacokinetic Profiling

This compound has been successfully used as an internal standard in pharmacokinetic studies of acitretin and its metabolites in animal models. nih.gov For instance, the pharmacokinetic profile of acitretin and etretinate was investigated in obese Zucker rats to understand the influence of body fat on their disposition. nih.gov Such studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body, providing essential information for drug development. drugbank.comfda.goveuropa.eu The use of a reliable internal standard like this compound ensures the integrity of the pharmacokinetic data generated from these animal models. nih.gov

Application in Cell Culture Models for Metabolic Pathway Elucidation

In vitro models, such as cell cultures, are valuable tools for elucidating the metabolic pathways of drugs. mdpi.com Studies using human liver microsomes have been conducted to investigate the metabolism of acitretin, including its conversion to etretinate. nih.govactasdermo.org In these experiments, accurate quantification of the parent drug and its metabolites is essential. While the direct use of this compound in these specific published studies is not detailed, its role as an internal standard in similar quantitative assays is well-established. caymanchem.combiomol.comcaymanchem.com The antiproliferative effects of acitretin have also been studied in various cancer cell lines and keratinocytes, where precise concentration measurements are critical for determining efficacy and mechanism of action. caymanchem.comresearchgate.netmdpi.com

Methodological Advancements in Retinoid Bioanalysis Using Deuterated Standards

The use of stable isotope-labeled internal standards, such as this compound, has become a cornerstone of modern bioanalytical methods for retinoid quantification. nih.govveeprho.com this compound is a deuterium-labeled version of acitretin, which is utilized as an internal standard to enhance the accuracy of mass spectrometry and liquid chromatography analyses. veeprho.com This approach is particularly beneficial for correcting variability during sample preparation and analysis, including extraction efficiency and matrix effects. nih.gov

Recent progress in instrumentation and the application of stable-labeled internal standards have led to significant improvements in the quantitative analysis of retinoids in various biological samples. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prominent technique that, when paired with a deuterated internal standard like this compound, offers high selectivity and sensitivity. researchgate.netresearchgate.netnih.gov

One of the primary challenges in retinoid bioanalysis is the potential for photoisomerization of analytes like acitretin. rsc.org The use of a deuterated internal standard that co-elutes with the analyte helps to monitor and correct for such transformations during the analytical process. nih.gov

A significant advancement has been the development of LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) methods. These methods have been successfully developed and validated for the simultaneous determination of acitretin and its metabolite, isoacitretin, in human plasma, using this compound as the internal standard for both compounds. researchgate.netnih.gov

Research Findings:

A specific LC-ESI-MS/MS method demonstrated the effective use of this compound for the simultaneous quantification of all-trans-acitretin and 13-cis-acitretin in human plasma. rsc.org The sample preparation involved solid-phase extraction, and the deuterated analogs, all-trans-acitretin-d3 and 13-cis-acitretin-d3, were used as internal standards. rsc.org This method showed high recovery and precision. rsc.org

Another study detailed an LC-ESI-MS/MS method for determining acitretin and isoacitretin in human plasma, again employing this compound as the internal standard. researchgate.netnih.gov The validation of this method showcased its robustness and accuracy over a specified concentration range. researchgate.netnih.gov

The table below summarizes the key parameters from a validated LC-ESI-MS/MS bioanalytical method using this compound.

| Analyte | Concentration Range (ng/mL) | Limit of Quantification (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|---|

| Acitretin | 1.025–753.217 | 1.025 | <8.1 | <8.1 | ±7.0 |

| Isoacitretin | 0.394–289.234 | 0.394 | <13.8 | <13.8 | ±10.6 |

This data is derived from a study that developed and validated an LC-ESI-MS/MS method for the simultaneous determination of acitretin and its metabolite isoacitretin in human plasma using this compound as the internal standard. researchgate.netnih.gov

The mass spectrometer settings for this method involved monitoring specific mass transitions for each compound in the multiple reaction monitoring (MRM) mode.

| Compound | Mass Transition (m/z) |

|---|---|

| Acitretin | 325.4 → 266.3 |

| Isoacitretin | 325.2 → 266.1 |

| This compound (Internal Standard) | 328.3 → 266.3 |

These mass transitions were detected using a turbo ion spray interface in negative ionization mode. researchgate.netnih.gov

The successful application of these advanced bioanalytical methods, underpinned by the use of deuterated standards like this compound, has been crucial for obtaining reliable data in pharmacokinetic studies. researchgate.netresearchgate.net

Mechanistic Investigations of Acitretin Biotransformation Utilizing Deuterium Labeling

Elucidation of Metabolic Pathways and Metabolite Identification in Model Systems.iarc.frresearchgate.netbiomolther.org

The biotransformation of acitretin (B1665447) is extensive, involving isomerization, conjugation, and chain-shortening. drugbank.com A key metabolic conversion is its isomerization to 13-cis-acitretin (isoacitretin), which is a major metabolite found in the bloodstream. iarc.fractasdermo.orgnih.gov Another significant and clinically relevant metabolic pathway is the reverse esterification of acitretin back to etretinate (B1671770), particularly in the presence of ethanol (B145695). biomolther.orgbiomolther.org This is of concern due to the long half-life and teratogenic potential of etretinate. researchgate.net The metabolites and their conjugates are ultimately eliminated through both renal and fecal routes. drugbank.comactasdermo.orgnih.govactasdermo.orgnih.gov

Identification of Novel Deuterated Metabolites via High-Resolution Mass Spectrometry.

High-resolution mass spectrometry (HRMS) is a critical analytical technique for identifying and quantifying drug metabolites. In the study of acitretin metabolism, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed for the simultaneous determination of acitretin and its metabolite, isoacitretin (B1672207), in human plasma. researchgate.netresearchgate.netnih.gov Acitretin-d3, a deuterium-labeled version of acitretin, serves as an ideal internal standard in these assays. researchgate.netresearchgate.netnih.govveeprho.comcaymanchem.comveeprho.com The use of a stable isotope-labeled internal standard like this compound enhances the accuracy and precision of quantification by correcting for variations during sample processing and analysis. veeprho.comveeprho.com

In LC-MS/MS methods, specific mass transitions (m/z) are monitored for each compound. For instance, negative mass transitions for acitretin, isoacitretin, and this compound have been identified and used for their detection in multiple reaction monitoring (MRM) mode. researchgate.netnih.govresearchgate.net This allows for the selective and sensitive quantification of the parent drug and its deuterated and non-deuterated metabolites, even at low concentrations in complex biological matrices like plasma. researchgate.netnih.gov The distinct mass of this compound, due to the presence of deuterium (B1214612) atoms, allows it to be clearly distinguished from the endogenous or non-labeled acitretin and its metabolites. researchgate.netnih.gov

Role of Deuterium in Tracing Metabolic Fates and Fluxes.drugbank.combocsci.com

Deuterium labeling is a powerful technique for tracing the metabolic fate of a drug within a biological system. By introducing a "heavy" isotope of hydrogen, researchers can follow the parent compound and its metabolites through various biotransformation pathways without altering the fundamental chemical properties of the molecule. juniperpublishers.com This approach is particularly valuable for studying metabolic pathways in vivo in a safe manner.

In Vitro Metabolic Stability and Biotransformation Studies.nih.govactasdermo.org

In vitro models are essential for characterizing the metabolic stability and biotransformation pathways of drug candidates early in the development process. These studies provide crucial information on how a drug will be processed in the body, helping to predict its pharmacokinetic properties and potential for drug-drug interactions.

Microsomal and Hepatocyte Incubation Studies.nih.gov

Human liver microsomes and hepatocytes are the gold standards for in vitro metabolism studies as they contain the primary enzymes responsible for drug biotransformation, such as cytochrome P450 (CYP) enzymes. iarc.frontosight.ainih.gov Studies using human liver microsomes have been pivotal in understanding the esterification of acitretin to etretinate. nih.gov These investigations revealed that the reaction requires microsomal protein, ATP, Coenzyme A (CoASH), and ethanol. nih.gov

The formation of an acitretinoyl-CoA thioester conjugate was identified as a key intermediate in this transesterification process. nih.gov In the presence of various alcohols (methanol, ethanol, n-propanol, etc.), the corresponding esters were formed, demonstrating the role of acitretinoyl-CoA as a central hub in this metabolic pathway. nih.gov Furthermore, it was found that acitretin can activate human liver microsomal long-chain fatty acid-CoA ligase, which could have broader implications for lipid metabolism. nih.gov

| Parameter | Finding | Reference |

| Requirements for Transesterification | Viable microsomal protein, ATP, CoASH, ethanol | nih.gov |

| Intermediate | Acitretinoyl-CoA | nih.gov |

| Enzyme Activation | Acitretin activates long-chain fatty acid-CoA ligase | nih.gov |

Enzyme Kinetics and Isotope Effects on Metabolic Clearance.juniperpublishers.com

Enzyme kinetics studies are performed to determine the rate at which a drug is metabolized by specific enzymes. This information is critical for predicting the drug's clearance from the body. The cytochrome P450 (CYP) family of enzymes, particularly CYP26A1, CYP26B1, and CYP26C1, are known to be involved in retinoid metabolism. mdpi.com

The introduction of deuterium at a site of metabolic cleavage can lead to a kinetic isotope effect (KIE). juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break. juniperpublishers.com This can slow down the rate of metabolism at that specific site, leading to a decrease in the rate of systemic clearance and a prolongation of the drug's biological half-life. juniperpublishers.com This phenomenon can be strategically used to improve a drug's pharmacokinetic profile. Conversely, if a metabolic pathway leads to the formation of a toxic metabolite, deuteration at that site can reduce the formation of the harmful substance through a process called metabolic shunting. juniperpublishers.com

| Effect of Deuteration | Consequence | Reference |

| Slower C-D bond cleavage | Reduced rate of metabolism | juniperpublishers.com |

| Decreased systemic clearance | Prolonged biological half-life | juniperpublishers.com |

| Metabolic shunting | Reduced formation of toxic metabolites | juniperpublishers.com |

Understanding Deuterium Isotope Effects on Acitretin Biotransformation.researchgate.netjuniperpublishers.com

The effects of deuterium substitution on the biotransformation of acitretin are a key area of investigation. The primary metabolic pathways of acitretin, such as isomerization to 13-cis-acitretin and O-demethylation, are susceptible to deuterium isotope effects if the deuterium is placed at the site of metabolic attack. iarc.fr

The magnitude of the deuterium isotope effect is not always predictable and must be determined experimentally. google.com It depends on various factors, including the specific enzyme involved and the rate-limiting step of the metabolic reaction. By comparing the metabolism of acitretin and this compound in vitro and in vivo, researchers can quantify the isotope effect and gain a deeper understanding of the mechanisms driving acitretin's biotransformation. This knowledge is not only crucial for optimizing the therapeutic use of acitretin but also for designing new retinoid analogs with improved metabolic stability and safety profiles.

Primary and Secondary Kinetic Isotope Effects in Retinoid Metabolism

A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org This effect is particularly pronounced when hydrogen (¹H) is replaced by deuterium (²H or D) due to the doubling of atomic mass. wikipedia.org

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of the reaction. libretexts.orgwikipedia.org For deuterium substitution, this is expressed as the ratio of the rate constants (kH/kD). A kH/kD ratio significantly greater than 1 (typically >2) indicates that C-H bond cleavage is part of the slowest step of the reaction. portico.org This is because the C-D bond has a lower zero-point vibrational energy, requiring more energy to reach the transition state for bond cleavage. portico.org

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-limiting step. libretexts.org These effects are generally much smaller than PKIEs but can still provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org

While specific studies detailing the KIE for this compound are not prevalent in the public literature, research on analogous retinoids provides significant insight. For instance, mechanistic studies on the metabolism of all-trans-retinol by the human enzyme cytochrome P450 27C1 (CYP27C1) have utilized deuterated substrates to probe the reaction. nih.gov CYP27C1 metabolizes all-trans-retinol through multiple pathways, including desaturation and hydroxylation. nih.gov Researchers observed KIEs and metabolic switching upon deuteration at different positions of the retinol (B82714) molecule, demonstrating the utility of this approach in understanding retinoid metabolism. nih.gov

Impact of Deuteration Position on Metabolic Switching

When a drug is metabolized by multiple alternative pathways, deuteration at one of the metabolic sites can slow that pathway, causing a larger fraction of the drug to be processed through the other, unaffected pathways. osti.gov This phenomenon, known as metabolic switching, can significantly alter the pharmacokinetic and metabolite profile of a drug. nih.gov The position of the deuterium label is therefore critical in determining the metabolic outcome.

The main metabolic pathways for acitretin include isomerization to its 13-cis isomer (isoacitretin), O-demethylation of the methoxy (B1213986) group on the aromatic ring, glucuronidation, and side-chain shortening. nih.goviarc.fr Commercially available this compound is labeled with deuterium on the methoxy group. This specific placement targets the O-demethylation pathway.

Table 1: Principal Metabolic Pathways of Acitretin This table outlines the primary biotransformation routes of acitretin, one of which is directly affected by deuteration at the methoxy position.

| Pathway | Description | Potential Impact of Methoxy-d3 Labeling |

| Isomerization | Conversion of all-trans-acitretin to 13-cis-acitretin (isoacitretin). This is a major initial metabolic step. nih.gov | No direct KIE expected. May become a more favored pathway if O-demethylation is slowed (Metabolic Switching). |

| O-Demethylation | Removal of the methyl group from the 4-methoxy-trimethylphenyl ring. iarc.fr | A primary KIE is expected, slowing this pathway as it involves C-D bond cleavage. |

| Glucuronidation | Conjugation with glucuronic acid to form a more water-soluble metabolite for excretion. This is a major pathway for isoacitretin. nih.gov | No direct KIE expected. May become a more favored pathway if O-demethylation is slowed (Metabolic Switching). |

| Oxidation/Chain Shortening | Oxidative degradation of the polyene side-chain. nih.gov | No direct KIE expected from methoxy group deuteration. |

The deuteration of the methoxy group in this compound would predictably induce a primary kinetic isotope effect on the O-demethylation pathway, as this reaction involves the cleavage of a C-D bond. Consequently, this pathway would be slowed. This slowing could lead to metabolic switching, potentially increasing the flux through the isomerization and glucuronidation pathways.

A clear example of such metabolic switching in a related compound was observed in the study of deuterated all-trans-retinol metabolism by CYP27C1. nih.gov As detailed in the table below, deuteration at the C-4 position not only slowed reactions at that site but also caused a significant increase in metabolism at the nearby C-3 position.

Table 2: Research Findings on Kinetic Isotope Effects and Metabolic Switching in a Retinoid Analogue (all-trans-Retinol) Data from a study on all-trans-retinol metabolism by human P450 27C1, demonstrating the impact of deuteration position. This serves as an illustrative example for retinoid metabolism. nih.gov

| Deuterated Substrate | Observed KIE (on kcat/Km) | Metabolic Switching Outcome |

| [4,4-²H₂]retinol | 1.5 - 2.3 | 4-fold increase in 3-hydroxylation product. No significant effect on 4-hydroxylation. |

| [3,3-²H₂]retinol | Strong KIE for 3-hydroxylation | No significant effect on 4-hydroxylation. |

| [3,3,4,4-²H₄]retinol | 1.5 - 2.3 | Not specified, but KIE observed. |

These findings from a related retinoid strongly support the principle that deuterating acitretin at the methoxy group would not only slow its O-demethylation but also likely shift its biotransformation profile, enhancing the roles of isomerization and glucuronidation. Such investigations are fundamental to the field of medicinal chemistry, where deuteration is explored as a strategy to design safer and more effective drugs by optimizing their metabolic pathways. nih.gov

Fundamental Pharmacokinetic and Pharmacodynamic Research Applications of Acitretin D3

Investigation of Deuterium (B1214612) Substitution Effects on Absorption, Distribution, and Elimination in Research Models

The introduction of deuterium into a drug molecule can alter its metabolic fate, a phenomenon known as the kinetic isotope effect. researchgate.netnih.gov A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. tandfonline.com This can lead to changes in the rate of drug metabolism, potentially affecting the drug's absorption, distribution, and elimination profile. tandfonline.comnih.gov These effects are not always predictable and must be investigated for each specific deuterated compound. bioscientia.de

Assessment of Isotopic Influence on Membrane Permeation and Transporter Interactions

The passage of drugs across biological membranes is a critical determinant of their pharmacokinetic behavior. While direct studies on the isotopic influence of Acitretin-d3 on membrane permeation and transporter interactions are not extensively documented in publicly available literature, general principles of drug transport provide a framework for investigation.

Retinoids like acitretin (B1665447) are known to interact with various cellular proteins and receptors, and their movement across membranes can be influenced by these interactions. For instance, retinoids bind to cellular retinoic acid-binding proteins (CRABP), which act as intracellular carriers. termedia.plnih.gov The permeation of retinoids across the blood-brain barrier, for example, is a complex process involving protein-mediated transport. elifesciences.org

The structural impact of retinoids on model photoreceptor membranes has been studied, indicating that these molecules can alter membrane polarity. nih.gov However, whether the subtle change from hydrogen to deuterium in this compound significantly alters its interaction with membrane lipids or transport proteins remains an area for specific empirical investigation. The effect of deuteration on the lipophilicity and ionization state of the molecule would be key factors to consider in such studies.

Analysis of Distribution Patterns in Specific Tissues (Preclinical Studies)

Preclinical studies in animal models, primarily rats, have been conducted to understand the tissue distribution of acitretin. Following intravenous administration, acitretin rapidly distributes to the liver and muscle, followed by redistribution to the skin and adipose tissue. nih.gov Tissue-to-plasma concentration ratios indicated the highest concentrations in adipose tissue, followed by the brain and liver. nih.gov Notably, storage in adipose tissue was found to be moderate and of short duration. nih.gov

This compound is frequently used as an internal standard in such bioanalytical methods to ensure the accuracy of these tissue distribution measurements. researchgate.net While the distribution of this compound itself is not the primary focus of these studies, the data generated relies on its stable and predictable behavior during the analytical process. Any significant alteration in the tissue distribution of this compound compared to acitretin due to the deuterium substitution would need to be characterized to validate its use as an internal standard for tissue-specific pharmacokinetic modeling.

Table 1: Preclinical Tissue Distribution of Acitretin in Rats

| Tissue | Tissue/Plasma Concentration Ratio |

|---|---|

| Adipose Tissue | > Brain, Liver |

| Brain, Liver | > Lung, Heart, Kidney, Spleen |

| Lung, Heart, Kidney, Spleen | > Skin, Muscle |

Data derived from studies on the non-deuterated compound, acitretin, in rat models. nih.gov

Comparative Elimination Kinetics of Acitretin and this compound in Non-Human Systems

The primary route of metabolism for acitretin involves isomerization to 13-cis-acitretin, followed by the formation of conjugates that are eliminated through both renal and fecal pathways. actasdermo.orgdrugbank.comnih.gov The half-life of acitretin is approximately 49 hours. actasdermo.orgdrugbank.com

The deuterium substitution in this compound, specifically at the methoxy (B1213986) group, is designed to be at a site that is not typically a primary location for metabolic transformation of acitretin. This is a crucial consideration for its use as an internal standard, as its elimination kinetics should ideally mirror that of the parent compound. However, the kinetic isotope effect can, in principle, alter metabolism even at secondary sites. tandfonline.comnih.gov

Comparative studies in non-human systems would be necessary to definitively assess any differences in the elimination kinetics between acitretin and this compound. Such studies would involve administering both compounds and monitoring their plasma concentrations over time to determine key pharmacokinetic parameters like half-life, clearance, and volume of distribution. This would confirm whether the deuterium substitution in this compound leads to any significant deviations from the established elimination profile of acitretin. In rat models, acitretin has been shown to have a rapid, monophasic elimination with a half-life of about 70 minutes. nih.gov

Exploration of Target Engagement and Molecular Mechanisms of Action in Cellular and Molecular Models

The pharmacological effects of acitretin are mediated through its interaction with nuclear retinoid receptors, which function as ligand-activated transcription factors. nih.govhmpgloballearningnetwork.com

Receptor Binding Affinity and Ligand-Receptor Complex Stability Studies (In Vitro)

Acitretin's mechanism of action involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govnih.gov There are three subtypes for each receptor family: α, β, and γ. nih.govnih.gov These receptors form heterodimers (RAR/RXR) or homodimers (RXR/RXR) that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes. nih.govnih.gov Ligand binding induces a conformational change in the receptor complex, leading to the recruitment of co-activator proteins and subsequent modulation of gene transcription. nih.govnih.gov

Table 2: Acitretin Receptor Interactions

| Receptor Family | Subtypes | Dimerization | Function |

|---|---|---|---|

| Retinoic Acid Receptors (RARs) | α, β, γ | Heterodimerizes with RXR | Binds to RAREs to regulate gene transcription |

| Retinoid X Receptors (RXRs) | α, β, γ | Forms heterodimers with RARs or homodimers | Binds to RAREs to regulate gene transcription |

Information based on the known interactions of the non-deuterated compound, acitretin. nih.govnih.gov

Gene Expression and Signaling Pathway Modulation in Cell Lines

Acitretin is known to modulate the expression of a wide range of genes involved in cellular proliferation, differentiation, and inflammation. hmpgloballearningnetwork.comtaylorfrancis.com For example, in keratinocyte cell lines, acitretin has been shown to inhibit proliferation and suppress the production of inflammatory mediators. caymanchem.com It can also influence the expression of genes related to lipid metabolism. mdpi.com

In research settings, this compound could be used in cell-based assays to investigate whether the kinetic isotope effect influences its ability to modulate gene expression and signaling pathways. For instance, researchers could treat cell lines (e.g., HaCaT keratinocytes or SH-SY5Y neuroblastoma cells) with both acitretin and this compound and then use techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing to compare the resulting changes in gene expression profiles. researchgate.net This could reveal if the potentially altered metabolism of this compound leads to a different magnitude or duration of effect on target gene expression compared to its non-deuterated counterpart. Specifically, studies have shown that acitretin can suppress the expression of IL-23Ap19 and EBI3 mRNAs in normal human epidermal keratinocytes. mdpi.com It has also been reported to modulate signaling pathways involving STAT1 and NF-κB. caymanchem.commednexus.org

Table 3: Compounds Mentioned

| Compound Name |

|---|

| Acitretin |

| This compound |

| 13-cis-acitretin |

| Etretinate (B1671770) |

| All-trans-retinoic acid (ATRA) |

| 9-cis-retinoic acid (9CRA) |

| EC23 |

| EC19 |

| Isotretinoin |

| Tretinoin |

| Alitretinoin |

| Adapalene |

| Tazarotene |

| Bexarotene |

| Dexamethasone |

| Vitamin D3 |

| Abrocitinib |

| Calcipotriol |

| Methotrexate |

| Cyclosporine |

| Etanercept |

| Infliximab |

| Adalimumab |

| Ustekinumab |

| Tildrakizumab |

| Matrine |

| Fenofibrate |

| Paroxetine |

| Deutetrabenazine |

| Tetrabenazine |

| Morphine |

| Caffeine |

| d9-caffeine |

| Amlexanox |

| Quinidine |

| Dextromethorphan |

| CTP-347 (d2-paroxetine) |

| LG100268 |

| DC271 |

| A2E |

| ATR-dimer |

| Retinol (B82714) |

| 11-cis retinal (11cRAL) |

| all-trans retinal (AtRAL) |

| all-trans retinol (AtROL) |

| Cholesterol |

| Phosphatidylethanolamines |

| Docosahexaenoic acid |

| β-glucocerebrosidase |

| Acidic sphingomyelinase |

| Collagen |

| Fibronectin |

| Tropoelastin |

| Interleukin-6 (IL-6) |

| Interleukin-17A (IL-17A) |

| Interleukin-23 (IL-23) |

| Interleukin-39 (IL-39) |

| Tumor necrosis factor-alpha (TNF-α) |

| Interferon-gamma (IFN-γ) |

| RANTES |

| Vascular endothelial growth factor (VEGF) |

| Thyroid hormone |

| Progesterone |

| 1,25-dihydroxyvitamin D3 |

| VPF/VEGF |

| 17beta-estradiol |

| C20-F1-3-retinal |

| C20-D1-3-retinoid |

| C20-F1-3-retinoid |

Mechanistic Insights into Drug-Drug Interactions and Transporter-Mediated Processes Utilizing Labeled Acitretin

The study of drug-drug interactions and the role of transporters in the disposition of pharmaceuticals is critical for predicting clinical outcomes and ensuring patient safety. This compound, a stable isotope-labeled version of Acitretin, serves as an indispensable analytical tool in this research. By acting as an internal standard, this compound allows for precise quantification of the parent drug in complex biological matrices during pharmacokinetic studies, which is fundamental to understanding how co-administered drugs or specific transport proteins affect Acitretin's absorption, distribution, metabolism, and excretion (ADME). nih.govfda.govej-med.org

Research utilizing these precise analytical methods has provided significant insights into the mechanisms governing Acitretin's interactions and transport. While this compound is primarily used for quantification rather than as a direct tracer in mechanistic studies, the data derived from these analyses underpin our understanding of these processes.

Cellular Uptake and Interaction with Cytosolic Binding Proteins

A primary mechanism governing Acitretin's intracellular activity involves its interaction with cytosolic retinoic acid-binding proteins (CRABPs). nih.goviranjd.ir Acitretin exhibits a high affinity for CRABP I and II. researchgate.net Instead of directly binding to nuclear retinoid receptors, Acitretin displaces endogenous all-trans retinoic acid (ATRA) from CRABP. researchgate.netplos.org This displacement increases the intracellular concentration of free ATRA, allowing it to translocate to the nucleus and bind to its receptors (RARs and RXRs), thereby potentiating retinoid signaling indirectly. researchgate.netplos.org

One study investigated this mechanism by incubating human neuroblastoma cells (SH-SY5Y) with ATRA or 13-cis-Retinoic Acid (13cisRA) in the presence of varying concentrations of Acitretin. The results demonstrated that Acitretin significantly increases the intracellular levels of ATRA, confirming its role in displacing ATRA from its binding proteins. researchgate.net

| Initial Retinoid Added (10 µM) | Acitretin Concentration (µM) | Mean Intracellular ATRA Concentration (µM ± s.e.m.) | Significance vs. Control (No Acitretin) |

|---|---|---|---|

| ATRA | 0 | 39.1 ± 7.4 | N/A |

| ATRA | 10 | 115.7 ± 35.5 | P < 0.05 |

| ATRA | 50 | 113.5 ± 28.1 | P < 0.05 |

| 13-cis-Retinoic Acid | 0 | 4.2 ± 1.1 | N/A |

| 13-cis-Retinoic Acid | 50 | 19.3 ± 4.1 | P = 0.006 |

Transporter-Mediated Processes and Blood-Brain Barrier Penetration

The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor in its potential effects on the central nervous system. Research has focused on whether Acitretin can penetrate the BBB and if this transport is mediated by efflux transporters like P-glycoprotein (P-gp), which actively pump substrates out of the brain. nih.gov

A study using wild-type mice and P-gp double-knockout mice analyzed Acitretin concentrations in the brain versus plasma following oral administration. The results showed that Acitretin does cross the BBB. Furthermore, the brain-to-plasma concentration ratio was not significantly different between the wild-type and P-gp knockout mice, indicating that Acitretin is not a major substrate for P-gp efflux at the BBB. nih.gov This finding is significant as it suggests that Acitretin's brain concentration is not limited by this common efflux transporter. nih.gov In silico predictions also suggest Acitretin is not a P-gp substrate. drugbank.com

| Mouse Type | Mean Brain Concentration (ng/g) | Mean Plasma Concentration (ng/ml) | Brain/Plasma Ratio |

|---|---|---|---|

| Wild-Type | 32.8 | 371.7 | 0.088 |

| P-gp Knockout | 42.7 | 439.0 | 0.097 |

Mechanisms of Drug-Drug Interactions

Acitretin is involved in several clinically significant drug-drug interactions. The use of precise pharmacokinetic measurements, enabled by labeled standards like this compound, is key to elucidating the mechanisms behind these interactions.

Ethanol (B145695) : Concurrent intake of ethanol and Acitretin can lead to the formation of Etretinate, a highly teratogenic metabolite with a much longer elimination half-life (approximately 120 days) compared to Acitretin (around 49 hours). nih.govfda.gov This transesterification reaction significantly prolongs the risk of teratogenicity. fda.govhres.ca

Methotrexate : Co-administration with Methotrexate is contraindicated due to an increased risk of hepatitis. hres.caabbvie.ca The exact mechanism is not fully elucidated but is believed to involve additive hepatotoxic effects. nih.govijdvl.com

Tetracyclines : The combined use of Acitretin and tetracyclines is contraindicated because both can cause an increase in intracranial pressure, leading to a risk of pseudotumor cerebri. nih.govhres.caactasdermo.org

CYP450 Enzyme Inhibition : While Acitretin is not primarily metabolized by cytochrome P450 enzymes, there is evidence suggesting it may inhibit certain pathways. iranjd.irtermedia.pl A case report described a significant increase in sirolimus levels, which is metabolized by CYP3A4, after a patient initiated Acitretin therapy. researchgate.net This suggests that Acitretin may act as an inhibitor of CYP3A4, leading to decreased metabolism and increased concentrations of co-administered drugs that are substrates of this enzyme. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Acitretin |

| This compound |

| All-trans retinoic acid (ATRA) |

| 13-cis-Retinoic Acid (Isotretinoin) |

| Cimetidine |

| Cyclosporine |

| Digoxin |

| Ethanol |

| Etretinate |

| Glyburide |

| Methotrexate |

| Phenprocoumon |

| Sirolimus |

| Tamibarotene |

| Tetracycline |

Advanced Research Perspectives and Future Directions for Deuterated Retinoids

Application of Acitretin-d3 in Omics Research (e.g., Metabolomics, Lipidomics) for Pathway Mapping

The use of stable isotope-labeled compounds is fundamental to modern "omics" research, particularly in metabolomics and lipidomics, where they are essential for accurate quantification and pathway elucidation. This compound is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS), for the precise quantification of acitretin (B1665447) and its metabolites in biological matrices like human plasma. caymanchem.comresearchgate.net This application is critical for pharmacokinetic studies and for ensuring the reliability of data in broader metabolomic analyses.

In lipidomics, which focuses on the comprehensive analysis of lipids in a biological system, deuterated standards are indispensable for normalizing data and ensuring accurate quantification. mdpi.comresearchgate.net For instance, in studies investigating the effects of acitretin on the lipidome of brain and liver tissues, a mixture of deuterated lipids is often added to extracts to serve as internal standards. mdpi.commdpi.comavantiresearch.com This allows for the precise measurement of changes in hundreds of lipid species across various classes, including phospholipids, triglycerides, and sphingomyelins, in response to retinoid administration. mdpi.comnih.govnih.gov

Research using these methods has revealed that acitretin administration affects lipid metabolism in a tissue-dependent manner. nih.govresearchgate.net Studies in mice have shown that acitretin treatment can lead to significant changes in the levels of specific lipid species in both the liver and the brain. mdpi.comnih.gov For example, an in-depth analysis of mouse liver tissue following acitretin treatment revealed a significant increase in 67 lipid parameters and a decrease in 10 parameters. nih.gov Such detailed lipid profiling, made possible by the use of deuterated standards, helps in mapping the metabolic pathways affected by the drug.

Metabolomic studies have also begun to unravel the broader metabolic impact of retinoids. Pathway analysis has linked metabolites affected by psoriasis, a condition treated by acitretin, to pathways such as glutathione (B108866) metabolism and the metabolism of linoleic and alpha-linolenic acids. frontiersin.org Acitretin has been shown to promote the differentiation of myeloid-derived suppressor cells by increasing the expression of glutathione synthetase and the accumulation of glutathione, highlighting a specific metabolic pathway influenced by the drug. frontiersin.org The use of deuterated tracers like this compound in such studies can provide a more dynamic view of these metabolic fluxes, moving beyond static measurements to a quantitative understanding of pathway dynamics.

Table 1: Application of Deuterated Standards in Acitretin-Related Omics Research

| Research Area | Application of Deuterated Standard (e.g., this compound) | Key Findings Enabled by this Application | Citations |

|---|---|---|---|

| Pharmacokinetics | Internal standard for LC-MS/MS quantification of acitretin and its metabolites in plasma. | Accurate determination of drug and metabolite concentrations over time. | medchemexpress.comresearchgate.net |

| Lipidomics (Brain & Liver) | Internal standards (deuterated lipid mixes) for normalization and quantification of lipid species via mass spectrometry. | Revealed tissue-specific changes in triglycerides, phosphatidylcholines, and sphingomyelins following acitretin treatment. mdpi.comnih.gov | mdpi.comnih.govnih.gov |

| Metabolomics (Psoriasis) | Enables accurate quantification of metabolites to understand disease and drug mechanisms. | Acitretin influences glutathione metabolism, which is implicated in the pathophysiology of psoriasis. | frontiersin.org |

Development of Advanced In Silico Models for Predicting Deuterium (B1214612) Isotope Effects and Metabolic Fate

The development of computational, or in silico, models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drugs is a major focus in pharmaceutical research. researchgate.net For deuterated compounds, these models are being adapted to forecast the kinetic isotope effect (KIE) and its impact on metabolic pathways. The KIE arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP). informaticsjournals.co.ininformaticsjournals.co.in

Several in silico approaches are used to predict the metabolic fate of deuterated drugs. Molecular docking and the analysis of metabolic profiles can help identify potential sites of metabolism on a molecule where deuteration might be most effective at slowing clearance. nih.govplos.org However, predicting the magnitude of the KIE on intrinsic clearance is complex and often requires empirical validation, as the rate-limiting step of the enzymatic reaction is substrate-dependent. nih.gov

Specialized software is emerging that can handle the prediction of metabolites for compounds containing C-D bonds. nih.gov For example, the IMPACTS module within the Molecular Forecaster software is designed to model the transition states between CYP enzymes and deuterated drugs to predict sites of metabolism and the resulting metabolites. nih.gov Despite these advances, in-silico tools are not yet fully reliable for predicting the biological efficacy and potential toxicity of deuterated compounds, as deuteration can cause subtle changes in molecular characteristics beyond bond stability. informaticsjournals.co.in

Table 2: In Silico Modeling Approaches for Deuterated Compounds

| Modeling Technique | Purpose | Capabilities and Limitations | Citations |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation of a drug within an enzyme's active site. | Helps identify sites of metabolism for targeted deuteration. Cannot reliably predict the magnitude of the isotope effect on clearance. | nih.govplos.org |

| Metabolite Prediction Software (e.g., Molecular Forecaster) | Predicts the structures of metabolites resulting from enzymatic action on deuterated compounds. | Accounts for C-D bonds in metabolism prediction. Still an emerging technology requiring further validation. | nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Uses machine learning to correlate chemical structure with biological activity or properties. | Can be trained on data from deuterated compounds to improve predictive power for ADME properties. | researchgate.net |

The ultimate goal is to develop robust models that can accurately forecast how deuteration at specific molecular positions will alter a drug's pharmacokinetic profile. This would reduce the number of redesign-synthesis-test cycles in drug development, making the process more efficient. researchgate.net

Integration of Labeled Retinoid Research with Systems Pharmacology Approaches

Systems pharmacology aims to understand drug action across multiple scales of biological organization, from molecular interactions to effects on the whole organism. nih.gov It integrates experimental "omics" data (genomics, proteomics, metabolomics) with computational network models to explain both the therapeutic and adverse effects of drugs. nih.gov

Labeled compounds like this compound are critical for generating the high-quality quantitative data that fuels systems pharmacology models. As discussed in section 6.1, this compound enables precise measurements in metabolomics and lipidomics. researchgate.netmdpi.com This data can be integrated into genome-scale metabolic models (GEMs) and other network analyses to build a more comprehensive picture of how retinoids modulate cellular systems. nih.govmdpi.com

For example, retinoids are known to act through nuclear receptors (RARs and RXRs) that regulate the transcription of hundreds of target genes. news-medical.netpharmacologyeducation.orgmdpi.com A systems pharmacology approach would combine:

Transcriptomics data to see which genes are up- or down-regulated by acitretin.

Proteomics data to measure changes in protein levels resulting from altered gene expression.

Metabolomics/lipidomics data , generated using labeled standards like this compound, to quantify the downstream functional consequences on metabolic pathways. nih.gov

By integrating these multi-omics datasets, researchers can construct network models that map the ripple effects of acitretin's interaction with its primary targets through the complex web of cellular regulation. nih.govresearchgate.net This can help elucidate the mechanisms behind both its therapeutic effects in conditions like psoriasis and its potential side effects, such as hyperlipidemia. nih.govtermedia.pl The long-term goal is to develop predictive models of therapeutic efficacy and adverse event risk, paving the way for more personalized medicine. nih.gov

Exploration of New Deuteration Methodologies for Enhanced Research Utility and Analog Synthesis

The growing interest in deuterated compounds for both research and therapeutic applications has spurred the development of more efficient and selective methods for their synthesis. rsc.orgresearchgate.net While many deuterated molecules are made using simple, commercially available deuterated precursors like D₂O, there is a strong need for more advanced processes to enable the selective incorporation of deuterium atoms into complex molecules like retinoids. rsc.orguobaghdad.edu.iq

Several innovative strategies are being explored:

Hydrogen Isotope Exchange (HIE): This is a common and efficient method for site-selective deuteration, often catalyzed by metals or other reagents. researchgate.net

Flow Chemistry: Performing deuteration reactions in continuous flow reactors, rather than in traditional batch processes, can reduce reaction times, improve safety, and simplify multi-step syntheses. researchgate.netsemanticscholar.org This is particularly advantageous for the synthesis of sensitive molecules like retinoids. semanticscholar.org

Advanced Catalysis: The use of novel catalysts, such as nanocatalysts or specific organometallic complexes, can improve the efficiency and selectivity of deuterium incorporation under milder reaction conditions. researchgate.netsemanticscholar.org

Divergent Synthesis: New synthetic routes are being designed to allow for the creation of a range of selectively deuterated amines and other functional groups from common intermediates. rsc.org This versatility is crucial for synthesizing a library of deuterated analogs for structure-activity relationship studies.

For retinoids specifically, synthetic methods have been developed to introduce deuterium at various positions on the molecule. For example, specific schemes exist for the synthesis of [18-D₃]-retinal and [19-D₃]-retinal. mdpi.com Another method describes the synthesis of deuterated 9-cis-retinoic acid starting from 2,2,6-trimethyl cyclohexanone. google.com These targeted syntheses allow researchers to probe the function of specific parts of the molecule and to develop analogs with improved metabolic stability. For instance, deuteration at a metabolically labile position can slow down enzymatic degradation, enhancing the compound's pharmacokinetic profile. nih.govpnas.org The continued development of these synthetic methodologies is essential for expanding the toolkit of deuterated retinoids available for advanced research applications.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Acitretin |

| This compound |

| all-trans-retinoic acid (ATRA) |

| all-trans-retinol |

| Bexarotene |

| Etretinate (B1671770) |

| Glutathione |

| Isoacitretin (B1672207) |

| Linoleic acid |

| 9-cis-retinoic acid |

| [18-D₃]-retinal |

| [19-D₃]-retinal |

Q & A

Q. How is Acitretin-d³ distinguished from non-deuterated Acitretin in experimental settings?

Acitretin-d³, a deuterated analog of Acitretin, is characterized by replacing three hydrogen atoms with deuterium at specific molecular positions. This isotopic substitution alters physicochemical properties such as metabolic stability and pharmacokinetic profiles. Researchers should use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic purity and structural integrity . For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions is recommended to avoid interference from endogenous compounds.

Q. What experimental protocols are recommended for assessing Acitretin-d³ stability under varying storage conditions?

Stability studies should follow ICH guidelines Q1A(R2) and Q1B, focusing on thermal, photolytic, and hydrolytic degradation. Use forced degradation experiments under acidic, alkaline, oxidative, and neutral conditions to identify degradation pathways. Monitor degradation products via ultra-performance liquid chromatography (UPLC) coupled with photodiode array (PDA) detection. Stability-indicating methods must validate specificity, accuracy, and precision per ICH Q2(R1) .

Q. How should researchers design in vitro assays to evaluate Acitretin-d³’s retinoid receptor binding affinity?

Utilize competitive binding assays with recombinant human retinoic acid receptors (RARα, RARβ, RARγ). Employ fluorescence polarization or surface plasmon resonance (SPR) to measure dissociation constants (Kd). Include non-deuterated Acitretin as a positive control and account for solvent effects (e.g., DMSO concentration ≤0.1%). Normalize data to receptor expression levels quantified via Western blot .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported pharmacokinetic data for Acitretin-d³ across species?

Discrepancies in bioavailability or half-life data often arise from interspecies metabolic differences. Conduct cross-species comparative studies using physiologically based pharmacokinetic (PBPK) modeling, integrating cytochrome P450 (CYP) isoform-specific clearance rates. Validate models with in vivo data from liver microsomal assays and portal vein-cannulated animal models. Address variability by standardizing dosing regimens and controlling for dietary retinoid intake .

Q. How can researchers optimize synthetic routes for Acitretin-d³ to improve isotopic enrichment and yield?

Replace protonated intermediates with deuterated precursors at critical synthetic steps (e.g., Wittig reaction for side-chain deuteration). Use deuterium oxide (D2O) as a solvent in acid-catalyzed steps to minimize proton back-exchange. Monitor deuteration efficiency via isotope ratio mass spectrometry (IRMS) and optimize reaction kinetics using Arrhenius plots. Purity final products via preparative HPLC with deuterated mobile phases .

Q. What advanced techniques are critical for elucidating Acitretin-d³’s metabolic pathways in human hepatocytes?

Combine untargeted metabolomics (LC-HRMS) with stable isotope tracing to track deuterium retention in metabolites. Use CRISPR-Cas9-engineered hepatocyte models to knockout specific CYP enzymes (e.g., CYP26A1) and identify rate-limiting steps. Corrogate data with computational tools like MetaCore™ to map metabolic networks and predict off-target effects .

Q. How should researchers address conflicting in vitro and in vivo efficacy data for Acitretin-d³ in psoriasis models?

Discrepancies may stem from differences in tissue distribution or metabolite activity. Design studies comparing dermal penetration (using Franz diffusion cells) and systemic exposure (via microdialysis). Use RNA sequencing (RNA-seq) to assess gene expression profiles in psoriatic keratinocytes treated with Acitretin-d³ versus its major metabolites. Validate findings in 3D organotypic skin cultures to bridge in vitro-in vivo gaps .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in Acitretin-d³ toxicity studies?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use mixed-effects models to account for inter-individual variability in repeated-measures designs. For genomic data, employ false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust for multiple comparisons .

Q. How can researchers ensure reproducibility in Acitretin-d³ bioanalytical assays across laboratories?

Adopt harmonized protocols from the Global Bioanalysis Consortium (GBC). Validate assays per FDA Bioanalytical Method Validation guidelines, including cross-lab precision and accuracy testing with blinded QC samples. Use deuterated internal standards (e.g., Acitretin-d⁶) to correct for matrix effects in LC-MS/MS workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.